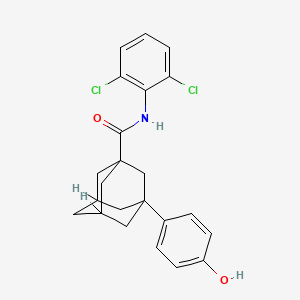
N-(2,6-Dichlorophenyl)-3-(4-hydroxyphenyl)adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dichlorophenyl)-3-(4-hydroxyphenyl)adamantanecarboxamide: is a synthetic organic compound characterized by its unique adamantane core structure, which is substituted with a 2,6-dichlorophenyl group and a 4-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorophenyl)-3-(4-hydroxyphenyl)adamantanecarboxamide typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the 2,6-Dichlorophenyl Group: This step involves the substitution of hydrogen atoms on the adamantane core with 2,6-dichlorophenyl groups using chlorination reactions.
Attachment of the 4-Hydroxyphenyl Group: The 4-hydroxyphenyl group is introduced through a nucleophilic substitution reaction, where a hydroxyl group replaces a leaving group on the phenyl ring.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through an amidation reaction, where an amine group reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide linkage, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(2,6-Dichlorophenyl)-3-(4-hydroxyphenyl)adamantanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its adamantane core provides rigidity and stability, making it useful in the design of advanced materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving aromatic and adamantane-containing molecules.
Industrial Applications: It may be used in the synthesis of polymers, coatings, and other materials requiring specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2,6-Dichlorophenyl)-3-(4-hydroxyphenyl)adamantanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, including inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)adamantanecarboxamide: Similar structure but with a methoxy group instead of a hydroxyl group.
N-(2,6-Dichlorophenyl)-3-(4-chlorophenyl)adamantanecarboxamide: Similar structure but with a chlorine atom instead of a hydroxyl group.
Uniqueness
N-(2,6-Dichlorophenyl)-3-(4-hydroxyphenyl)adamantanecarboxamide is unique due to the presence of both a hydroxyl group and an adamantane core, which confer specific chemical and physical properties. The hydroxyl group enhances its reactivity and potential for hydrogen bonding, while the adamantane core provides rigidity and stability.
Properties
CAS No. |
126164-68-9 |
|---|---|
Molecular Formula |
C23H23Cl2NO2 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-3-(4-hydroxyphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H23Cl2NO2/c24-18-2-1-3-19(25)20(18)26-21(28)23-11-14-8-15(12-23)10-22(9-14,13-23)16-4-6-17(27)7-5-16/h1-7,14-15,27H,8-13H2,(H,26,28) |
InChI Key |
NJXIWWHQAWGLTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)NC4=C(C=CC=C4Cl)Cl)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



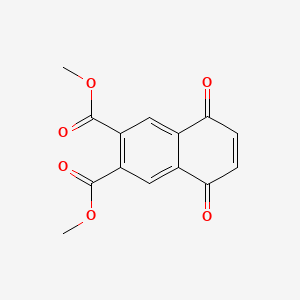
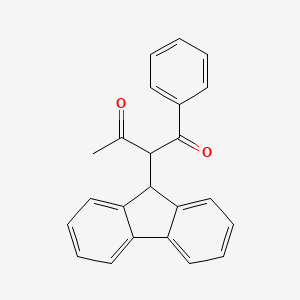
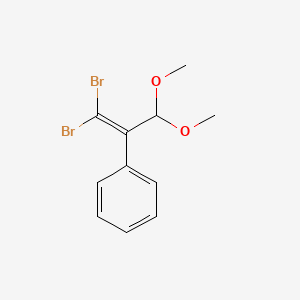
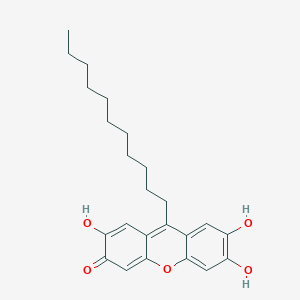

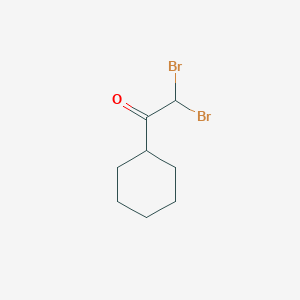
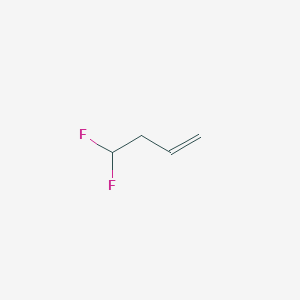


![7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B14291292.png)
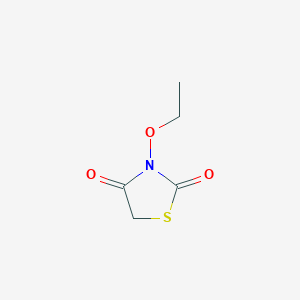
![1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane](/img/structure/B14291307.png)

